molecular formula C25H19N3O3S B11643003 3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide

Cat. No.: B11643003
M. Wt: 441.5 g/mol
InChI Key: AJDBFNWOJPAWKX-UHFFFAOYSA-N
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Description

3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.

    Introduction of Benzoxazole Moiety: The benzoxazole moiety can be introduced by reacting the benzofuran core with 2-aminophenol derivatives under oxidative conditions.

    Coupling with Carbamothioyl Group: The final step involves the coupling of the benzofuran-benzoxazole intermediate with a suitable isothiocyanate to form the carbamothioyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzoxazole moieties, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamothioyl group, converting it to corresponding amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted benzofuran and benzoxazole derivatives, as well as reduced forms of the carbamothioyl group.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide
  • N-(3-methylphenyl)-1-benzofuran-2-carboxamide
  • N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide

Uniqueness

3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of the benzofuran, benzoxazole, and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H19N3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

3-methyl-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H19N3O3S/c1-14-7-3-4-8-17(14)24-27-19-13-16(11-12-21(19)31-24)26-25(32)28-23(29)22-15(2)18-9-5-6-10-20(18)30-22/h3-13H,1-2H3,(H2,26,28,29,32)

InChI Key

AJDBFNWOJPAWKX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C

Origin of Product

United States

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